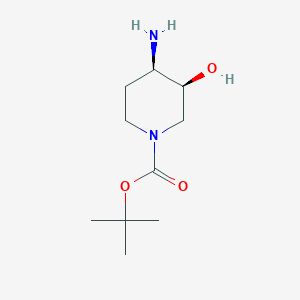

cis-4-Amino-1-boc-3-hydroxypiperidine

描述

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

Piperidine and its derivatives are among the most important synthetic fragments for designing and constructing new drugs, playing a pivotal role in the pharmaceutical industry. researchgate.netnih.govresearchgate.net The significance of this structural motif is underscored by its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids. encyclopedia.pubnih.gov The demand for piperidine in the pharmaceutical sector is substantial, driven by the increasing prevalence of chronic diseases and the continuous need for innovative and effective therapies. globalmarketestimates.comsnsinsider.commarketresearchfuture.com This stable heterocyclic system is considered an advantageous building block in medicinal chemistry, contributing to drugs targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, and inflammation. snsinsider.commarketresearchfuture.comresearchgate.net

The piperidine framework is one of the most frequently encountered heterocycles in the structures of active pharmaceutical ingredients (APIs). researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, leading to their use as anticancer, antiviral, antimalarial, antimicrobial, antihypertensive, analgesic, and antipsychotic agents. researchgate.netresearchgate.net The prevalence of this scaffold is evident in well-known medications. For instance, Donepezil, used for Alzheimer's disease, is a prominent piperidine derivative. encyclopedia.pub Other examples include the stimulant Methylphenidate and the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine. wikipedia.org The piperidine ring is also a core component of many natural alkaloids with significant pharmacological properties, such as Morphine, Atropine, and Piperine, the active component in black pepper. encyclopedia.pub

Below is a table showcasing examples of pharmaceuticals that incorporate the piperidine scaffold, highlighting the diverse therapeutic areas they address.

| Drug Name | Therapeutic Class | Role of Piperidine Scaffold |

| Donepezil | Acetylcholinesterase Inhibitor | Core structural component for binding to the enzyme active site. encyclopedia.pub |

| Methylphenidate | CNS Stimulant | Forms the central ring system of the molecule. wikipedia.org |

| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Key heterocyclic structure within the antidepressant agent. wikipedia.org |

| Minoxidil | Vasodilator (Hair Loss Treatment) | A piperidine derivative used to treat hair loss. wikipedia.org |

| Loratadine | H1 Receptor Antagonist | The piperidine ring is integral to its antihistamine activity. wikipedia.org |

| Halofuginone | Antiparasitic Agent | A synthetic analog of febrifugine (B1672321) containing the piperidine moiety. encyclopedia.pub |

This table is for illustrative purposes and does not represent an exhaustive list.

Chiral piperidine scaffolds are particularly valuable in drug design and are prevalent as the core of many active pharmaceuticals. thieme-connect.com The introduction of chirality into a molecule can significantly modulate its physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com As such, substituted piperidines are crucial chiral intermediates for the synthesis of complex, biologically active molecules. rsc.orgrsc.org The stereoselective synthesis of these building blocks is a key challenge and an area of active research. nih.gov Methods to create multi-substituted chiral piperidines are often inspired by the biosynthesis of natural alkaloids, where intermediates are transformed with high stereocontrol. rsc.org The development of enantioselective synthetic routes, such as those using asymmetric hydrogenation or biocatalysis, allows for the preparation of highly enantioenriched piperidines that serve as versatile starting materials in drug discovery programs. mdpi.comrsc.org

Contextualizing cis-4-Amino-1-Boc-3-hydroxypiperidine within the Piperidine Class

Within the vast family of piperidine derivatives, this compound is a highly functionalized building block of significant interest in organic synthesis. Its structure combines several key features: a piperidine core, specific stereochemistry defined by the cis relationship between the amino and hydroxyl groups, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents.

The spatial arrangement of substituents on the piperidine ring is critical for biological activity. The cis-configuration in this compound places the amino and hydroxyl groups on the same face of the ring. This specific orientation has profound implications for the molecule's conformational preferences and its potential interactions with biological targets. The relative stereochemistry of such amino alcohol moieties is crucial, and controlling it is a primary goal of synthetic strategies. rsc.org The cis-arrangement can enforce a specific three-dimensional shape that may be optimal for fitting into the active site of an enzyme or a receptor. For example, in the related field of peptide mimetics, cyclic amino acids with a cis-configuration, like cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), have been shown to promote and stabilize specific helical folds in unnatural peptides while enhancing aqueous solubility. rsc.org This suggests that the cis stereochemistry in amino-hydroxypiperidines can be used to impart desired structural constraints and properties in larger molecules.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. rsc.org Its primary function is to temporarily render the nitrogen atom of the piperidine ring unreactive, allowing for selective chemical modifications at other positions on the molecule, such as the amino or hydroxyl groups. nbinno.com The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other sensitive functional groups. rsc.org This stability and ease of removal are crucial for multi-step synthetic sequences. chemicalbook.com Furthermore, the presence of the Boc group can influence the molecule's solubility, often making it more soluble in organic solvents used during synthesis and purification. nbinno.com It can also impact the conformational dynamics of the piperidine ring. researchgate.net

Chiral Synthesis Approaches

Chiral synthesis is paramount for producing enantiomerically pure this compound. These approaches can be broadly categorized into asymmetric synthesis, where a new chiral center is created from a prochiral substrate, and biocatalytic methods that leverage enzymes for stereospecific transformations.

Asymmetric Synthesis Techniques

Asymmetric synthesis provides powerful tools for establishing the desired stereochemistry. Among the most effective methods are catalytic asymmetric hydrogenation and biocatalytic reductions, which offer high levels of enantiocontrol and efficiency.

Catalytic asymmetric hydrogenation is a highly effective technique for the synthesis of chiral piperidines from unsaturated precursors like pyridines or piperidinones. This method relies on chiral transition-metal catalysts, most notably those based on rhodium and palladium, to deliver hydrogen across a double bond in a stereoselective manner.

Rhodium-based catalysts are particularly effective for the asymmetric hydrogenation of N-heterocyclic compounds. A prominent strategy involves the activation of the pyridine (B92270) ring by converting it into a pyridinium (B92312) salt, which enhances its reactivity towards hydrogenation. dicp.ac.cn This activation helps to overcome the inherent stability of the aromatic pyridine ring and avoids deactivation of the catalyst that can be caused by the coordination of the nitrogen atom in the substrate or product. dicp.ac.cn

One advanced rhodium-catalyzed method is the reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach utilizes a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source, such as formic acid, to achieve a rapid synthesis of various chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net The key to this transformation is the introduction of the chiral amine under reducing conditions, which leads to a transamination event with the pyridinium nitrogen, thereby inducing chirality on the newly formed piperidine ring. dicp.ac.cnliverpool.ac.uk This method is notable for its broad functional group tolerance and scalability. dicp.ac.cnresearchgate.net While direct synthesis of this compound via this specific route is not explicitly detailed, the principle of asymmetric hydrogenation of activated pyridine derivatives establishes a viable pathway for accessing chiral piperidine cores. nih.gov For instance, research has demonstrated the utility of Rh(I) catalyzed asymmetric hydrogenation in synthetic strategies aimed at preparing chiral 4-amino-3-hydroxy piperidine structures. nih.gov

Palladium has emerged as a versatile and popular metal for homogeneous asymmetric hydrogenation, rivaling traditional rhodium and ruthenium catalysts. rsc.orgcapes.gov.br Palladium-catalyzed hydrogenation has proven effective for a wide range of substrates, including olefins, imines, ketones, and various heteroarenes. rsc.orgcapes.gov.br

In the context of piperidine synthesis, palladium catalysts have been successfully employed for the hydrogenation of pyridine derivatives. nih.gov Research has shown that palladium-catalyzed approaches can be effective for substrates that are challenging for rhodium catalysts, demonstrating complementary reactivity. nih.gov For example, a method for accessing highly valuable fluorinated piperidines was developed based on palladium-catalyzed hydrogenation, which was effective in the presence of air and moisture and worked for substrates inaccessible by rhodium catalysis. nih.gov Furthermore, palladium-catalyzed cascade reactions that include a pyridine hydrogenation step have been developed to create stereochemically complex piperidines. nih.gov While the direct palladium-catalyzed asymmetric hydrogenation of a precursor to this compound is not extensively documented, the proven efficacy of palladium catalysts in reducing functionalized tetrasubstituted olefins and other complex unsaturated systems suggests its potential applicability in this area. dicp.ac.cnnih.gov The development of chiral palladium catalyst systems continues to expand the scope of asymmetric hydrogenation for constructing molecules with contiguous stereocenters. dicp.ac.cnnih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. derpharmachemica.comresearchgate.net Enzymes operate under mild conditions and exhibit remarkable stereoselectivity, which can eliminate the need for complex protection and deprotection steps often required in conventional synthesis. derpharmachemica.com For the synthesis of chiral hydroxypiperidines, the enzymatic reduction of a prochiral ketone is a particularly powerful strategy.

The asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases (KREDs) is a well-established and highly efficient method for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine. mdpi.comresearchgate.net KREDs are enzymes that catalyze the stereoselective reduction of ketones to alcohols, requiring a hydride source from a cofactor, typically NADH or NADPH. researchgate.net

Numerous studies have focused on screening and optimizing KREDs for this specific transformation. For instance, KRED 110 was identified from a screening kit and, after optimization, showed complete conversion of the substrate. derpharmachemica.com Other research has identified thermostable aldo-keto reductases (AKRs), such as AKR-43, which exhibit high activity, excellent enantioselectivity (>99% ee), and no substrate inhibition. nih.gov The efficiency of the biocatalytic process can be further enhanced by co-expressing the genes for both the ketoreductase and the glucose dehydrogenase in a single host organism, such as E. coli. mdpi.com This whole-cell biocatalyst approach simplifies the process by containing the entire catalytic system, including cofactor regeneration, within the cell. mdpi.com Optimization of reaction conditions such as temperature, pH, substrate concentration, and co-solvents has enabled conversions of over 99% with excellent optical purity (>99% ee) at substrate concentrations as high as 100 g/L. mdpi.comnih.gov

| Enzyme/System | Substrate Conc. | Conditions | Reaction Time | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| KRED 110 | 10 g/L | 35-40 °C, pH 7.5, IPA cosolvent | 3-4 hours | Complete | >99% | derpharmachemica.com |

| Co-expressed KRED and GDH in E. coli | 100 g/L | pH 6.5, with D-glucose | Not specified | >99% | >99% | mdpi.com |

| Thermostable AKR-43 with GDH | 160 g/L (16% w/w) | 30 °C, pH 7.5 | 16 hours | >99% | >99% | nih.gov |

| Pichia pastoris SIT2014 (whole cell) | Not specified | Optimized fermentation and reduction system | Not specified | 85.4% (yield) | >99% | researchgate.net |

Biocatalytic Approaches and Enzymatic Transformations

Co-expression Systems of Ketoreductase and Glucose Dehydrogenase

The asymmetric reduction of a prochiral ketone precursor is a direct and efficient route to chiral alcohols like this compound. A sophisticated biocatalytic approach involves the use of co-expression systems where a ketoreductase (KRED) and a glucose dehydrogenase (GDH) are produced within the same host organism, typically Escherichia coli. This system provides an elegant solution for the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH) required by the ketoreductase. The GDH oxidizes glucose, a cheap and readily available co-substrate, to gluconic acid, simultaneously reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form.

Research has demonstrated the high efficiency of this method for the synthesis of the closely related (S)-N-Boc-3-hydroxypiperidine. mdpi.comnih.gov By constructing recombinant E. coli strains that co-express both a ketoreductase and a glucose dehydrogenase, high conversion rates and excellent enantioselectivities have been achieved. mdpi.com The optimization of reaction conditions such as pH, temperature, and substrate concentration is crucial for maximizing the yield and optical purity of the product. For instance, studies have shown that maintaining a pH of around 6.5 and a temperature of 35°C can lead to conversions exceeding 99%. mdpi.com

Table 1: Performance of Co-expression Systems in Asymmetric Ketone Reduction

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|

Use of Whole-Cell Biocatalysts (e.g., Baker's Yeast, Saccharomyces cerevisiae)

Whole-cell biocatalysis presents a cost-effective and environmentally friendly alternative for the synthesis of chiral hydroxypiperidines. derpharmachemica.com Organisms like baker's yeast (Saccharomyces cerevisiae) and other microbial cells possess a natural arsenal of oxidoreductases that can perform stereoselective reductions of ketones. derpharmachemica.com This approach avoids the need for isolating and purifying enzymes, as the cells themselves act as self-contained catalytic units with inherent cofactor regeneration systems.

The use of baker's yeast for the reduction of N-1-Boc-3-piperidone to afford (S)-1-Boc-3-hydroxypiperidine has been reported to yield the product with high enantioselectivity. derpharmachemica.com This method is particularly attractive due to the low cost, ready availability, and ease of handling of baker's yeast. Similarly, other microbial cultures have been screened for their ketoreductase activity, with some strains showing excellent selectivity for the desired stereoisomer. derpharmachemica.com The reaction conditions, including the choice of solvent, temperature, and substrate feeding strategy, can be optimized to enhance the yield and stereochemical outcome.

Table 2: Examples of Whole-Cell Biocatalysts for Ketone Reduction

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High | High | derpharmachemica.com |

Organocatalytic Asymmetric Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of substituted piperidine scaffolds. For instance, asymmetric Mannich reactions, Michael additions, and aldol reactions catalyzed by small organic molecules like proline and its derivatives can be envisioned to create the key stereocenters of the target molecule.

These reactions often proceed with high enantioselectivity and diastereoselectivity, allowing for the controlled formation of the desired stereoisomers. The development of novel organocatalytic cascades, where multiple bond-forming events occur in a single pot, further enhances the efficiency of this approach. The application of these methodologies to suitably designed precursors could provide a flexible and powerful route to this compound and its derivatives.

Stereoselective Alkynylation of Nitrones

The stereoselective addition of nucleophiles to nitrones is a valuable strategy for the synthesis of N-alkoxyamines, which are versatile intermediates that can be further transformed into various nitrogen-containing compounds, including piperidines. The stereoselective alkynylation of nitrones, in particular, offers a route to propargylamines, which can then undergo cyclization to form the piperidine ring.

Recent advancements in this area have focused on the development of catalytic asymmetric methods. For example, copper-catalyzed enantioselective addition of terminal alkynes to nitrones has been shown to produce chiral propargyl N-hydroxylamines with high enantioselectivity. These intermediates can then be subjected to a series of transformations, including reduction of the N-O bond and intramolecular cyclization, to afford enantioenriched piperidine derivatives. The stereochemistry of the final product is controlled by the initial asymmetric alkynylation step.

Chiral Pool Approaches

Derivations from Natural Products (e.g., 2-deoxy-D-ribose, L-serine, L-phenylalanine)

The chiral pool, which consists of readily available and enantiomerically pure natural products, provides an excellent starting point for the synthesis of complex chiral molecules. Sugars, amino acids, and other natural products offer a rich source of stereocenters that can be incorporated into the target molecule through a series of chemical transformations.

For the synthesis of this compound, natural products like 2-deoxy-D-ribose, L-serine, and L-phenylalanine can serve as versatile chiral precursors. For example, the stereochemistry of 2-deoxy-D-ribose can be exploited to construct the piperidine ring with the desired cis-relationship between the amino and hydroxyl groups. nih.gov Similarly, the inherent chirality of amino acids like L-serine and L-phenylalanine can be used to control the stereochemical outcome of the synthesis. beilstein-journals.orgresearchgate.net The synthetic routes typically involve functional group manipulations, ring-closing reactions, and the introduction of the Boc protecting group.

Utilizing Enantiopure Hydroxypipecolic Acids as Intermediates

Enantiopure hydroxypipecolic acids are valuable intermediates in the synthesis of a variety of biologically active compounds, including substituted piperidines. researchgate.netnih.gov These cyclic amino acids possess a pre-formed piperidine ring with defined stereochemistry, making them attractive starting materials for the synthesis of this compound.

The synthesis of the target molecule from an enantiopure hydroxypipecolic acid would involve the selective modification of the carboxylic acid and hydroxyl groups. For instance, the carboxylic acid could be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement. The stereochemistry of the starting hydroxypipecolic acid would directly translate to the stereochemistry of the final product. The synthesis of the required enantiopure hydroxypipecolic acid itself can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-N-Boc-3-hydroxypiperidine |

| N-Boc-3-piperidone |

| Glucose |

| Gluconic acid |

| N-1-Boc-3-piperidone |

| (S)-1-Boc-3-hydroxypiperidine |

| 2-deoxy-D-ribose |

| L-serine |

| L-phenylalanine |

Diastereoselective Synthesis

The synthesis of the cis isomer of 4-amino-1-boc-3-hydroxypiperidine requires precise control over the stereochemistry at the C3 and C4 positions of the piperidine ring. Several diastereoselective strategies have been developed to achieve this.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems with defined stereochemistry. Methodologies such as intramolecular Michael additions and reductive cyclizations can be employed to furnish the desired cis-3,4-disubstituted piperidine core.

One analogous approach involves the cyclodehydration of an acyclic amino alcohol precursor. For instance, the synthesis of cis-2-substituted-3-hydroxypiperidines has been achieved with high diastereoselectivity (dr >19:1) through the cyclodehydration of a syn-amino alcohol intermediate. This strategy relies on the initial stereoselective reduction of a ketone precursor to establish the desired relative stereochemistry in the acyclic starting material, which then translates into the cis configuration upon cyclization.

Reductive amination followed by cyclization is another viable strategy. While specific examples for the direct synthesis of this compound are not prevalent in readily available literature, the concept has been demonstrated in the synthesis of related heterocyclic systems like hydroxypyrrolidines. This approach would involve the reductive amination of a suitable keto-amine precursor, where the stereochemical outcome of the cyclization is directed by the reaction conditions and the nature of the substrate.

Ring-Opening Reactions of Epoxides or Aziridines

The ring-opening of strained three-membered rings, such as epoxides and aziridines, with nucleophiles is a well-established method for the stereospecific introduction of two adjacent functional groups. This strategy is particularly relevant for the synthesis of cis-4-amino-3-hydroxypiperidine.

A key precursor for this approach is N-Boc-3,4-epoxypiperidine. The nucleophilic ring-opening of this epoxide at the C4 position with an amine nucleophile would proceed via an SN2 mechanism, resulting in the formation of the desired cis-amino alcohol. The regioselectivity of the attack is a critical factor, and studies on related systems have shown that amines can effectively open the epoxide ring. For example, the reaction of 1-aralkyl-3,4-epoxypiperidines with amines has been shown to be highly regioselective.

Similarly, the ring-opening of an N-Boc-protected aziridine (B145994) at the C4 position with a hydroxide or a protected hydroxylamine nucleophile could also yield the target compound with the desired cis stereochemistry. The success of this strategy hinges on the regio- and stereoselectivity of the ring-opening reaction.

Chelation-Controlled Reactions

Chelation-controlled reactions offer another avenue to achieve high diastereoselectivity in the synthesis of 1,3-diols and related structures. This approach involves the use of a chelating metal to direct the approach of a reagent to a carbonyl group.

In the context of synthesizing this compound, a hypothetical strategy would involve the reduction of a precursor such as N-Boc-4-amino-3-oxopiperidine. By employing a suitable reducing agent in the presence of a chelating metal, it might be possible to direct the hydride delivery to one face of the ketone, leading to the formation of the cis-hydroxy group. The amino group at the C4 position could act as a chelating auxiliary. Chelation-controlled reductions of β-alkoxy ketones to form syn-1,3-diols with high selectivity (>99:1) have been reported, demonstrating the potential of this methodology.

Protection and Deprotection Strategies of the Piperidine Nitrogen

The protection of the piperidine nitrogen is essential during the synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and the mild conditions required for its removal.

Boc Protection: Methods and Advantages

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under various conditions, including aqueous or anhydrous environments. The Boc group offers several advantages:

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of other functional groups within the molecule.

Mild Removal: The Boc group can be cleaved under acidic conditions, which are often mild enough to avoid the degradation of other sensitive functionalities.

Solubility: The presence of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.

An experimental procedure for the Boc protection of an amine involves dissolving the amine in a suitable solvent like dichloromethane, followed by the addition of di-tert-butyl dicarbonate and a base such as triethylamine or DIPEA. The reaction is typically stirred at room temperature until completion.

| Reagent/Condition | Role | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc source | High |

| Base (e.g., Triethylamine, DIPEA) | Acid scavenger | - |

| Solvent (e.g., Dichloromethane, THF) | Reaction medium | - |

Selective N-Deprotection Methods

The removal of the Boc group is a crucial final step in many synthetic sequences. The choice of deprotection method is critical to ensure the integrity of the final molecule, especially in the presence of other sensitive functional groups like the hydroxyl and amino groups in this compound.

Acidic Deprotection: The most common method for Boc deprotection involves treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose. Other acidic conditions include hydrochloric acid (HCl) in dioxane or ethyl acetate. The lability of the Boc group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Cbz group, which is removed by hydrogenolysis).

Non-Acidic Deprotection: In cases where the target molecule is sensitive to strong acids, alternative, non-acidic methods for Boc deprotection can be employed. These methods are particularly important for maintaining the integrity of complex molecules.

Thermal Deprotection: Heating the Boc-protected amine can lead to the removal of the protecting group. This method, however, may require high temperatures that could be detrimental to the substrate.

Lewis Acid-Catalyzed Deprotection: Certain Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids. For instance, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.

Basic Deprotection: While generally stable to base, under specific conditions, the Boc group can be removed using strong bases. For example, sodium t-butoxide in wet tetrahydrofuran has been used to deprotect unactivated primary Boc groups.

| Deprotection Method | Reagents | Key Features |

| Acidic | TFA/DCM, HCl/Dioxane | Common, efficient, potential for side reactions with acid-sensitive groups. |

| Thermal | Heat | Non-reagent based, may require high temperatures. |

| Lewis Acidic | ZnBr₂, etc. | Milder than strong acids, can offer selectivity. |

| Basic | NaOtBu/wet THF | Useful for acid-sensitive substrates, typically for primary amines. |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Conformational Analysis

Control of Relative and Absolute Stereochemistry

Achieving the desired spatial arrangement of the amino and hydroxyl groups on the piperidine (B6355638) ring is a significant challenge in the synthesis of this compound. Both the relative (cis or trans) and absolute (R or S) stereochemistry must be precisely controlled.

The synthesis of 3-substituted-4-hydroxypiperidines with a cis configuration is a key objective for their use as building blocks in chiral drugs. nih.gov Various synthetic strategies have been developed to ensure the amino and hydroxyl groups are positioned on the same side of the piperidine ring.

One primary strategy involves the stereoselective reduction of a precursor ketone, tert-butyl 4-oxo-3-arylpiperidine-1-carboxylate. nih.gov Biocatalytic reduction using carbonyl reductase enzymes has proven effective. For instance, specific carbonyl reductases (HeCR and DbCR) can reduce the ketone to produce the corresponding cis-hydroxypiperidine with high conversion rates and enantiomeric excess. nih.gov Chemical reduction methods, such as using L-selectride at low temperatures, can also yield cis products. nih.gov

Another common approach is the hydrogenation of appropriately substituted pyridine (B92270) precursors. The hydrogenation of disubstituted pyridines, often under transition metal catalysis, can diastereoselectively yield cis-piperidines. rsc.orgnih.gov This method forms the piperidine ring and sets the relative stereochemistry in a single step. Additionally, asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines has been developed for the enantioselective synthesis of cis-2,3-disubstituted piperidines, a strategy adaptable for related structures. nih.gov

A modular, one-pot synthesis of piperidin-4-ols has also been developed, involving a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity in forming the ring. nih.gov

Table 1: Selected Strategies for cis-Diastereoselectivity

| Method | Precursor | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Biocatalytic Reduction | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductases (HeCR, DbCR) | High conversion and enantiomeric excess to cis-product. nih.gov |

| Chemical Reduction | Piperidone | L-selectride | Yields cis-product with 98% yield. nih.gov |

| Pyridine Hydrogenation | Disubstituted Pyridines | Transition Metal Catalysts (e.g., Rhodium, Palladium) | Delivers cis-piperidines diastereoselectively. rsc.orgnih.gov |

The conditions under which a reaction is performed can significantly impact the stereochemical outcome, determining the ratio of cis to trans isomers. In the synthesis of substituted piperidines, factors such as the catalyst, temperature, and pressure are crucial.

For instance, during the hydrogenation of pyridines, the choice of catalyst and reaction conditions like temperature and pressure can alter the diastereoselectivity. nih.gov Similarly, in the biocatalytic reduction of piperidone precursors, while the enzymes themselves provide high stereoselectivity, the reaction conditions must be optimized to ensure their stability and activity. nih.gov The racemization rate of the starting material under specific reaction conditions can also affect the final isomeric purity. nih.gov

In some cases, it is possible to convert a cis-piperidine into its trans-diastereoisomer through base-mediated epimerization, highlighting that the stereochemical outcome can be manipulated post-synthesis under thermodynamic control. rsc.org This process involves the formation of an enolate and subsequent re-protonation, with the final product ratio being dependent on the relative stability of the isomers. rsc.org

Conformational Preferences of Piperidine Amino Alcohols

The piperidine ring is not flat; it adopts puckered three-dimensional shapes, primarily chair conformations, to minimize steric and torsional strain. The specific shape and the orientation of its substituents are influenced by a variety of factors.

Like cyclohexane (B81311), the piperidine ring in cis-4-Amino-1-boc-3-hydroxypiperidine preferentially adopts a chair conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For a cis-3,4-disubstituted piperidine, the two substituents can be either diaxial or diequatorial.

Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). The large tert-butoxycarbonyl (Boc) group on the nitrogen atom heavily influences the ring's conformation. In N-Boc piperidines, the lowest energy conformation often involves a twist-boat form to accommodate bulky substituents, though the chair form is still a critical contributor. rsc.org For polar substituents, electrostatic interactions with the protonated nitrogen can stabilize the axial conformer. nih.gov

The conformational behavior is also governed by the interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov For example, studies on fluorinated piperidines show that electronegative substituents can significantly alter conformational preferences due to charge-dipole interactions and hyperconjugative effects (electron delocalization from a filled bonding orbital to an adjacent empty antibonding orbital). nih.govd-nb.info Similar electronic effects from the hydroxyl and amino groups in this compound contribute to its conformational equilibrium.

A key feature stabilizing a particular conformation of this compound is the potential for an intramolecular hydrogen bond between the C3-hydroxyl group (the donor) and the C4-amino group (the acceptor). For this bond to form, the two groups must be in close proximity.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| tert-butyl 4-oxo-3-arylpiperidine-1-carboxylate |

| L-selectride |

| (S, S)-Ph-BPE |

| HeCR |

Computational Studies in Stereochemistry and Conformational Analysis

Computational chemistry serves as a powerful tool for elucidating the complex interplay of steric and electronic effects that govern the structure and stability of this compound. Through various theoretical models, researchers can predict molecular geometries, analyze orbital interactions, and map out potential energy landscapes to identify stable conformers.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Vibrational Assignments

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with basis sets like 6-311++G(d,p) or cc-pVTZ to optimize the molecular geometry of similar organic compounds. core.ac.uk

This process determines the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface. The resulting geometrical parameters, including bond lengths, bond angles, and dihedral angles, offer a precise three-dimensional picture of the molecule. For this compound, calculations would reveal the specific puckering of the piperidine ring and the relative orientations of the amino, hydroxyl, and Boc substituents.

Furthermore, DFT calculations are used to predict the vibrational spectra (Infrared and Raman) of the molecule. core.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, or C-O stretching. The theoretical spectrum, when compared with experimental data, allows for a detailed assignment of the observed vibrational bands. core.ac.uk

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (ring) | 1.53 - 1.54 | Piperidine ring carbon-carbon bond length |

| C-N (ring) | 1.47 - 1.48 | Piperidine ring carbon-nitrogen bond length |

| C-O (hydroxyl) | 1.42 - 1.43 | Carbon-hydroxyl bond length |

| N-C (Boc) | 1.37 - 1.38 | Nitrogen-carbonyl (Boc) bond length |

| C=O (Boc) | 1.22 - 1.23 | Carbonyl bond length in the Boc group |

| C-N-C (ring) | 111 - 113 | Bond angle within the piperidine ring |

| H-O-C | 108 - 110 | Bond angle of the hydroxyl group |

Potential Energy Surface (PES) and Scan Studies

To explore the conformational flexibility of this compound, Potential Energy Surface (PES) scans are performed. This technique involves systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecular geometry at each step. By plotting the resulting energy against the changing parameter, a one-dimensional or multi-dimensional energy profile is generated.

For this molecule, PES scans are particularly useful for investigating the rotation around key single bonds, such as the C-N bond of the Boc group or the C-C bonds within the piperidine ring that determine its chair, boat, or twist-boat conformations. These scans help identify the energy barriers between different conformers and locate the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Mechanics (MM2) and Semi-Empirical (AM1) Calculations

Before undertaking computationally intensive DFT calculations, simpler methods like Molecular Mechanics (MM2) and semi-empirical calculations (like AM1) are often used for an initial, broad exploration of the conformational space. These methods are significantly faster than DFT, allowing for the rapid screening of thousands of possible conformations.

Molecular mechanics models the molecule as a collection of atoms held together by springs, using a classical force field (like MM2) to calculate the potential energy based on bond stretching, angle bending, torsional strains, and non-bonded interactions. Semi-empirical methods like AM1 (Austin Model 1) simplify quantum mechanical calculations by using parameters derived from experimental data, offering a balance between the speed of molecular mechanics and the electronic detail of ab initio methods. These initial conformational searches provide a set of low-energy structures that can then be subjected to more accurate DFT calculations for refinement.

Analysis of HOMO-LUMO Gap and Electron Excitation

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability.

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. DFT calculations provide accurate energies for these orbitals. Analysis of the HOMO and LUMO distributions reveals which parts of the molecule are most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized on the electron-rich amino and hydroxyl groups, while the LUMO may be distributed across the Boc group's carbonyl moiety. This information is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.5 to +0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 | Indicates chemical reactivity and stability. A larger gap implies greater stability. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and delocalization effects by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the classic Lewis structure concept of bonds and lone pairs. This analysis provides a detailed picture of charge distribution and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Energy Surface and Fukui Function Descriptors

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas denote negative potential, indicating electron-rich regions that are susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen of the amino group, identifying them as sites for interaction with electrophiles. Positive potential would be concentrated around the hydrogen atoms of the amino and hydroxyl groups.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites. Derived from the change in electron density upon the addition or removal of an electron, these descriptors identify which atoms are most likely to act as nucleophiles, electrophiles, or be targeted by radicals. This analysis complements the MEP map by providing a numerical basis for predicting the most reactive sites within the molecule.

Topological Studies (AIM, ELF, LOL)

Topological analysis of the electron density provides a quantitative description of chemical bonding and structure. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are powerful tools for elucidating the nature of chemical bonds and non-covalent interactions. While specific topological studies on this compound are not extensively available in public literature, the application of these methods to similar functionalized piperidines and other organic molecules illustrates their potential.

Quantum Theory of Atoms in Molecules (AIM): AIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This method allows for the characterization of atomic properties and the nature of chemical bonds through the analysis of bond critical points (BCPs). For a molecule like this compound, AIM could be used to:

Quantify the covalent and ionic character of bonds within the piperidine ring and its substituents.

Analyze hydrogen bonding interactions involving the amino and hydroxyl groups.

Evaluate the stability of different conformations by examining the electron density distribution.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. jussieu.fr These methods provide a chemically intuitive picture of the electron distribution. For this compound, ELF and LOL analysis would be instrumental in:

Identifying the spatial location of covalent bonds and the lone pairs on the nitrogen and oxygen atoms.

Understanding the electronic effects of the Boc-protecting group on the piperidine ring.

Assessing the impact of stereochemistry on the electron distribution.

A study on 4-substituted pyridines demonstrated that the parameters of the (3,-3) critical point in the LOL topology near a heteroatom can reflect changes in the size, density, and electron energy of the lone pair, correlating with its donor ability. rsc.org Similar analyses on this compound would provide valuable information about its reactivity and interaction capabilities.

Below is a hypothetical data table illustrating the type of information that could be obtained from a topological analysis.

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C2-C3 | Value | Value | Covalent |

| C3-O | Value | Value | Polar Covalent |

| C4-N | Value | Value | Polar Covalent |

| O-H···N (intramolecular) | Value | Value | Hydrogen Bond |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Simulations to Identify Protein Targets and Binding

Molecular simulations are indispensable tools in modern drug discovery for identifying potential protein targets and elucidating the binding mechanisms of small molecules. Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a ligand such as this compound might interact with a biological target at the atomic level. While specific simulation studies for this exact compound are not readily found, the general methodologies are widely applied to piperidine-containing molecules. nih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to:

Screen libraries of protein structures to identify potential biological targets.

Predict the binding mode and affinity of the compound within the active site of a target protein.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. An MD simulation of this compound, both in solution and complexed with a protein, could reveal:

The conformational preferences of the piperidine ring and its substituents in a biological environment.

The stability of the predicted binding pose from docking studies.

The role of water molecules in mediating the ligand-protein interaction.

The free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone.

Research on peptide-protein binding has shown that MD simulations can significantly refine docking conformations and provide detailed insights into the binding mechanism. nih.gov

The following table illustrates hypothetical results from a molecular simulation study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Asp145, Lys72, Phe80 | Hydrogen bond with Asp145, Hydrophobic with Phe80 |

| Protease Y | -7.2 | Gly101, Ser195 | Hydrogen bond with backbone atoms of Gly101 |

| GPCR Z | -9.1 | Tyr115, Trp286, Asn312 | π-π stacking with Trp286, Hydrogen bond with Asn312 |

Note: This data is hypothetical and serves to illustrate the output of such computational studies.

The insights gained from these simulations are crucial for the rational design and optimization of new drug candidates based on the this compound scaffold.

Derivatization and Functionalization Reactions

Reactions at the Amino Group

The primary amino group is a key site for molecular elaboration, serving as a potent nucleophile for the formation of a wide array of chemical bonds.

The primary amine of cis-4-Amino-1-boc-3-hydroxypiperidine readily undergoes acylation or amidation when treated with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is fundamental in peptide synthesis and the creation of peptide analogs, where the piperidine (B6355638) scaffold can be incorporated to introduce conformational constraints or serve as a mimic of an amino acid residue. peptide.comnih.gov The formation of the amide bond typically requires the use of coupling reagents to activate the carboxylic acid component, facilitating the nucleophilic attack from the amino group. researchgate.netluxembourg-bio.com This process is widely employed in the synthesis of complex molecules, including potent HIV-1 non-nucleoside reverse transcriptase inhibitors.

A variety of coupling reagents have been developed to ensure efficient amide bond formation while minimizing side reactions and preserving stereochemical integrity. luxembourg-bio.com The choice of reagent and reaction conditions depends on the specific substrates being coupled.

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.

| Reagent Class | Example Reagent (Acronym) | Full Chemical Name | Key Features |

|---|---|---|---|

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Classic reagent, forms insoluble urea (B33335) byproduct. |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble version of DCC, byproduct is also water-soluble. |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, suitable for sterically hindered couplings. |

| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used in solid-phase peptide synthesis, rapid coupling. |

The primary amino group can be further functionalized through reductive amination. organic-chemistry.org This powerful C-N bond-forming reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu This method provides a direct route to N-alkylated derivatives of this compound.

The reaction is typically performed using mild reducing agents that selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (B8407120) is a particularly effective reagent for this transformation due to its mildness and high selectivity. harvard.edu

Table 2: Reagents for Reductive Amination This table is interactive. Click on the headers to sort.

| Reducing Agent | Acronym | Key Characteristics | Typical Conditions |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | Mild and selective, tolerates a wide range of functional groups, does not require pH control. | Acetic acid, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Sodium cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions (pH 3-6) where the iminium ion is formed. | Methanol (MeOH), controlled pH |

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, or oxidation.

The hydroxyl group can be acylated with carboxylic acids or their derivatives under appropriate conditions to form esters. This reaction is often catalyzed by acids or promoted by coupling agents similar to those used in amidation.

Alternatively, the hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The existence of related methoxy-piperidine compounds demonstrates the feasibility of this transformation. chemdad.com

The secondary alcohol functionality can be oxidized to the corresponding ketone, yielding tert-butyl 4-amino-3-oxopiperidine-1-carboxylate. This transformation is a key step in accessing a different class of derivatives and can be accomplished using a variety of modern, mild oxidizing agents that are compatible with the other functional groups present in the molecule.

Common methods for this type of oxidation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgorganic-chemistry.org Both methods operate under mild, non-acidic conditions, avoiding cleavage of the acid-sensitive Boc protecting group. researchgate.net The resulting aminoketone is a valuable intermediate for further synthetic manipulations. nih.gov

Table 3: Common Reagents for Mild Oxidation of Secondary Alcohols This table is interactive. Click on the headers to sort.

| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA) | Dichloromethane (DCM) | -78 to 0 |

Formation of Polyfunctionalized Chiral Building Blocks

The primary value of this compound lies in its application as a scaffold for the synthesis of more complex, polyfunctionalized chiral molecules. rsc.org Its inherent stereochemistry and the orthogonal reactivity of its functional groups allow it to serve as a starting point for diverse molecular frameworks.

For example, the primary amine can be selectively acylated or alkylated, and the hydroxyl group can be subsequently oxidized or converted into an ether. The Boc protecting group can then be removed under acidic conditions to reveal the piperidine ring nitrogen, which can participate in further reactions. This stepwise functionalization enables the construction of highly substituted piperidine derivatives with precise control over the placement and nature of each substituent, making it an indispensable tool in drug discovery and development. smolecule.com

Incorporation into Complex Molecular Structures

Synthesis of Dipeptides and Peptidomimetics

The primary amino group of this compound serves as a key nucleophile in standard peptide coupling reactions, allowing it to act as a non-natural amino acid surrogate. In this capacity, it can be coupled with N-terminally protected natural or unnatural amino acids to form novel dipeptides and more complex peptidomimetics.

The synthesis of such structures typically follows established solution-phase or solid-phase peptide synthesis (SPPS) protocols. The coupling reaction involves the activation of the carboxylic acid of an incoming N-protected amino acid using a variety of standard coupling reagents. The choice of reagent can be critical to ensure high yields and minimize side reactions, particularly racemization.

Table 1: Common Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Abbreviation | Activating Agent Class | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Often used with additives like HOBt to suppress racemization. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium/Uronium Salt | Widely used due to high efficiency and fast reaction times. |

In a typical synthetic sequence, the N-protected amino acid is activated with one of the reagents listed above, often in the presence of an additive and a non-nucleophilic base like diisopropylethylamine (DIPEA). This activated species is then reacted with this compound, where the C-4 amino group attacks the activated carboxyl group to form a stable amide (peptide) bond.

For example, research into novel inhibitors of bacterial cysteine proteases has involved the synthesis of peptide analogues where a piperidine moiety replaces a glycine (B1666218) residue at the cleavage site of a substrate. nih.gov This strategy demonstrates the utility of aminopiperidine scaffolds in creating peptidomimetics with altered structural and functional properties. While this specific study used 3-aminopiperidine, the principle of replacing a flexible amino acid with a rigid cyclic structure is directly applicable to this compound to generate novel dipeptide units within a larger peptide chain. The presence of the hydroxyl group on the piperidine ring offers an additional site for modification, further expanding the chemical diversity of the resulting peptidomimetics.

Construction of Cyclic Peptides and Analogs

The development of cyclic peptides as therapeutic agents is a rapidly growing field, as cyclization can enhance metabolic stability, receptor binding affinity, and cell permeability compared to linear counterparts. The rigid structure and multiple functionalization points of this compound make it an excellent scaffold for the construction of novel cyclic peptide architectures.

The synthesis of these cyclic structures can be achieved through several strategies. One common approach involves synthesizing a linear peptide precursor that incorporates the piperidine scaffold and then performing an intramolecular cyclization reaction. The functional groups on the piperidine ring—the C-4 amine (after potential deprotection of an initial peptide chain) and the C-3 hydroxyl group—can both participate in these cyclization reactions.

Table 2: Potential Cyclization Strategies Involving the Piperidine Scaffold

| Cyclization Type | Reacting Groups | Resulting Linkage |

|---|---|---|

| Head-to-Tail Lactamization | N-terminal amine and C-terminal carboxylic acid of a linear peptide attached to the scaffold. | Amide Bond |

| Side-Chain Cyclization | C-4 amino group of piperidine and a side-chain carboxylic acid (e.g., Asp or Glu). | Amide Bond |

| Ether Linkage Formation | C-3 hydroxyl group of piperidine and an electrophilic side-chain (e.g., a haloacetylated amine). | Ether Bond |

The synthesis of a linear precursor is typically performed using SPPS, with the this compound unit being introduced as one of the building blocks. After the linear sequence is assembled, it is cleaved from the resin. The final cyclization step is then carried out in a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization. The choice of cyclization chemistry depends on the desired properties of the final macrocycle. For instance, forming a lactam (amide) bridge is a common and robust method, while incorporating an ether or ester linkage can introduce different physicochemical properties.

The incorporation of hydroxypiperidine scaffolds has been shown to be advantageous in drug design, such as in the development of selective CDK2 inhibitors where moving from a cyclohexane (B81311) to a hydroxypiperidine ring improved potency by optimizing hydrogen bonding interactions. acs.org This principle highlights the potential of the hydroxyl group on the this compound scaffold to form key interactions within a cyclic peptide, either with other parts of the peptide backbone to stabilize a specific conformation or with the biological target to enhance binding affinity.

Applications in Advanced Chemical Synthesis and Methodology Development

Development of New Synthetic Routes to Piperidine (B6355638) Alkaloids and Derivatives

The 3-hydroxypiperidine (B146073) skeleton is a core structural motif found in a wide array of natural products, particularly in piperidine alkaloids known for their diverse biological activities. researchgate.netru.nl The specific cis-3-hydroxy-4-amino substitution pattern of cis-4-Amino-1-boc-3-hydroxypiperidine provides a strategic advantage for the stereocontrolled synthesis of these complex natural products and their analogs.

The presence of the vicinal amino and hydroxyl groups in a defined cis-configuration allows for the construction of key stereocenters that are often challenging to establish. Synthetic chemists utilize this precursor to access alkaloids that feature this 1,2-amino alcohol arrangement. beilstein-journals.org The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, as it allows for selective modification of the C4-amino and C3-hydroxyl groups before further transformations of the core ring system. niscpr.res.in

For example, synthetic strategies toward complex alkaloids often involve an initial elaboration of the side chains attached to the amino and hydroxyl groups, followed by deprotection of the Boc group and subsequent N-alkylation or N-arylation to complete the synthesis of the target alkaloid. This building block has been instrumental in creating libraries of alkaloid derivatives for biological screening, enabling the exploration of structure-activity relationships that would be difficult to achieve through isolation from natural sources alone. General synthetic strategies for piperidine alkaloids often rely on chiral pool starting materials, and this compound serves as a readily available, synthetically flexible option. nih.gov

Scaffolds for Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. chemicalbook.com this compound provides a three-dimensional framework that can be systematically decorated with different functional groups to optimize interactions with biological targets such as enzymes and receptors.

One of the most notable applications is in the development of inhibitors for the Hepatitis C Virus (HCV). Researchers identified a 4-aminopiperidine (B84694) scaffold as a potent inhibitor of HCV assembly. nih.gov A medicinal chemistry campaign starting from a related 4-aminopiperidine hit compound led to the optimization of potency, reduction of toxicity, and improvement of metabolic properties. The synthetic route to these analogs involved the reductive amination of 4-amino-1-Boc-piperidine derivatives, highlighting the utility of this class of building blocks in systematically exploring structure-activity relationships (SAR). nih.gov

Furthermore, derivatives of substituted aminopiperidines have demonstrated significant potential across various therapeutic areas. They have been investigated as novel antifungal agents that target ergosterol (B1671047) biosynthesis, as muscarinic antagonists, and as agents for treating neurological disorders. mdpi.comresearchgate.netchemimpex.com The ability to modify the compound at three distinct points—the ring nitrogen (after Boc deprotection), the C4-amino group, and the C3-hydroxyl group—makes it an exceptionally powerful scaffold for generating diverse molecular libraries for high-throughput screening.

Table 1: Applications of the Aminopiperidine Scaffold in Drug Discovery This table is interactive. Click on the headers to sort.

| Therapeutic Area | Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Virology | Hepatitis C Virus (HCV) Assembly Inhibition | Substituted 4-Aminopiperidines | nih.gov |

| Infectious Disease | Fungal Ergosterol Biosynthesis Inhibition | N-Alkyl-4-Aminopiperidines | mdpi.com |

| Neurology | M3 Muscarinic Receptor Antagonism | 4-Amino-piperidine Derivatives | researchgate.net |

| Oncology | Bruton's Tyrosine Kinase (BTK) Inhibition | (S)-N-Boc-3-hydroxypiperidine Derivatives | nih.gov |

| Pain Management | Analgesic Activity | 4-hydroxypiperidine derivatives | nih.gov |

Ligand Design for Asymmetric Catalysis

The 1,2-amino alcohol motif is a cornerstone of ligand design for asymmetric catalysis. beilstein-journals.org The defined spatial relationship between the nitrogen and oxygen atoms in this compound makes it an excellent precursor for chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that forces a chemical reaction to proceed with high enantioselectivity, producing one desired stereoisomer of the product.

Synthetic strategies have been developed to prepare chiral 4-amino-3-hydroxy piperidine structures with control over both relative and absolute stereochemistry. rsc.org By modifying the amino and hydroxyl groups, a variety of bidentate ligands (which bind to a metal through two points) can be synthesized. For instance, the C4-amino group can be converted into phosphines, amides, or other coordinating groups, while the C3-hydroxyl can be etherified or used as is.

These customized ligands are employed in a range of metal-catalyzed reactions, including asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigidity of the piperidine backbone helps to restrict the conformational flexibility of the resulting metal-ligand complex, which often translates to higher levels of stereocontrol in the catalytic transformation. The development of efficient synthetic routes to enantiomerically pure versions of this scaffold is therefore of significant interest to the field of catalysis. rsc.org

Synthetic Methodologies for Related Amino Alcohol Derivatives

Beyond its direct use as a scaffold, this compound is a valuable starting material for developing new synthetic methods to access a broader range of functionalized amino alcohols and diamines. The predictable reactivity of its functional groups allows for the development of robust and stereoselective transformations.

Several key reactions highlight its versatility:

Deprotection: The Boc group can be cleanly removed under acidic conditions, liberating the ring nitrogen for further functionalization without disturbing the other groups. smolecule.com

Nucleophilic Substitution: The hydroxyl group can act as a nucleophile or be converted into a good leaving group (e.g., a mesylate or tosylate) to allow for substitution reactions, enabling the introduction of other functionalities at the C3 position.

Amine Reactions: The C4-amino group can readily participate in condensation reactions with aldehydes and ketones to form imines, or in acylation reactions to form amides. smolecule.com

Researchers have developed methodologies to convert the amino alcohol motif into other useful structures. For example, a protected cis-amino alcohol derivative can be transformed into a cis-diamino analog through a multi-step sequence involving activation of the hydroxyl group followed by displacement with an azide (B81097) and subsequent reduction. researchgate.net Furthermore, silicon-mediated ring-opening strategies for substituted piperidines have been developed to yield acyclic 1,3-amino alcohol derivatives, demonstrating that the piperidine ring itself can be used as a template to control stereochemistry in linear systems. nih.gov

Table 2: Key Chemical Transformations This table is interactive. Click on the headers to sort.

| Reaction Type | Functional Group Involved | Resulting Structure |

|---|---|---|

| Boc Deprotection | N1-Amine (Carbamate) | Secondary Piperidine |

| N-Alkylation/Arylation | C4-Amine | Substituted C4-Amine |

| Acylation | C4-Amine | C4-Amide |

| O-Alkylation | C3-Hydroxyl | C3-Ether |

| Mitsunobu Reaction | C3-Hydroxyl | Inversion of Stereochemistry at C3 |

| Oxidation | C3-Hydroxyl | 3-Ketopiperidine |

常见问题

Q. What are the recommended synthetic routes for cis-4-Amino-1-Boc-3-hydroxypiperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Boc protection of the amine group followed by hydroxylation or stereoselective reduction. For example, acylation reactions using Boc anhydride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C in dichloromethane (DCM) or tetrahydrofuran (THF) are common. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the cis-isomer . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting equivalents of reducing agents (e.g., NaBH4) to minimize byproducts. Yields >90% are achievable with strict temperature control (-20°C to 25°C) .

Q. How should researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>98% by area under the curve) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cis-stereochemistry via coupling constants (e.g., for adjacent protons) and Boc group integration .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 218.2) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under nitrogen to prevent Boc deprotection and oxidation. Stability data indicate ≥5-year integrity under these conditions .

- Handling : Use anhydrous solvents (e.g., DCM, THF) during synthesis. Conduct reactions in a fume hood with personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of cis-4-Amino-1-Boc-3-hydroxypiperidine?

- Methodological Answer :

- Experimental Validation : Measure solubility in DMSO, water, and ethanol using gravimetric analysis (shake-flask method) at 25°C. Compare with computational predictions (e.g., XLOGP3, ALOGPS) .

- Data Reconciliation : Cross-reference with peer-reviewed databases (e.g., NIST Chemistry WebBook) and adjust for batch-specific impurities (e.g., residual solvents) using gas chromatography (GC) .

Q. What strategies are effective for minimizing racemization during Boc deprotection or hydroxylation?

- Methodological Answer :

- Deprotection : Use trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours, followed by neutralization with saturated NaHCO3. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Hydroxylation : Employ Sharpless asymmetric dihydroxylation with AD-mix-β to retain cis-stereochemistry. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hours) .

Q. How can computational modeling (e.g., MD simulations) predict the compound’s behavior in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., opioid receptors) using AMBER or GROMACS. Parameterize force fields with quantum mechanical calculations (DFT/B3LYP) for the Boc-protected amine and hydroxyl groups .

- ADME Prediction : Use tools like SwissADME to estimate blood-brain barrier (BBB) permeability (e.g., TPSA < 90 Ų suggests moderate penetration) and cytochrome P450 inhibition profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for structurally similar piperidine derivatives?

- Methodological Answer :

- Comparative Studies : Test cis-4-Amino-1-Boc-3-hydroxypiperidine against analogs (e.g., 4-Anilino-1-Boc-piperidine) using in vitro assays (e.g., MTT for cytotoxicity). Note differences in reactive functional groups (e.g., hydroxyl vs. anilino) .

- Literature Review : Prioritize studies adhering to OECD guidelines (e.g., acute oral toxicity in rats, LD50 > 2000 mg/kg) and disregard non-GHS-compliant reports .

Experimental Design Frameworks

Q. How can the PICO framework structure research on the biological activity of cis-4-Amino-1-Boc-3-hydroxypiperidine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。